molecular formula C26H29NO6 B11138698 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-leucinate

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-leucinate

Cat. No.: B11138698
M. Wt: 451.5 g/mol
InChI Key: VTMXBRIDAOGXKH-NRFANRHFSA-N
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Description

4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-METHYLPENTANOATE is a complex organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromen-2-one core and a benzyloxycarbonyl amino acid ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-METHYLPENTANOATE typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced via the reaction of the amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide.

    Esterification: The final step involves the esterification of the chromen-2-one core with the benzyloxycarbonyl-protected amino acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Coumarin derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties, and this compound is no exception.

Medicine

In medicinal chemistry, 4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-METHYLPENTANOATE is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The benzyloxycarbonyl amino acid ester moiety may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound of the class, known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant derived from coumarin.

    Dicoumarol: Another anticoagulant with a similar structure.

    7-Hydroxycoumarin: A hydroxylated derivative with enhanced biological activity.

Uniqueness

4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-METHYLPENTANOATE stands out due to its unique combination of a chromen-2-one core and a benzyloxycarbonyl amino acid ester moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H29NO6

Molecular Weight

451.5 g/mol

IUPAC Name

(4-ethyl-8-methyl-2-oxochromen-7-yl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C26H29NO6/c1-5-19-14-23(28)33-24-17(4)22(12-11-20(19)24)32-25(29)21(13-16(2)3)27-26(30)31-15-18-9-7-6-8-10-18/h6-12,14,16,21H,5,13,15H2,1-4H3,(H,27,30)/t21-/m0/s1

InChI Key

VTMXBRIDAOGXKH-NRFANRHFSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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